molecular formula C9H15N3 B13066332 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13066332
M. Wt: 165.24 g/mol
InChI Key: VUFGFBNFEHRORM-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale multicomponent reactions or condensation reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-ethyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-6-12-7(2)4-5-10-9(12)11-8/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

VUFGFBNFEHRORM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(CCNC2=N1)C

Origin of Product

United States

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